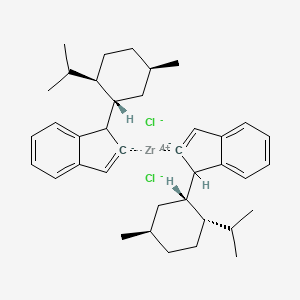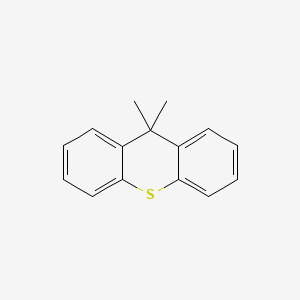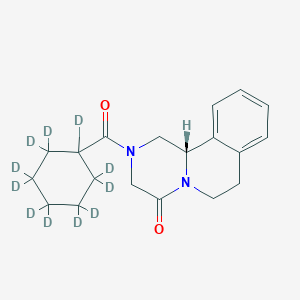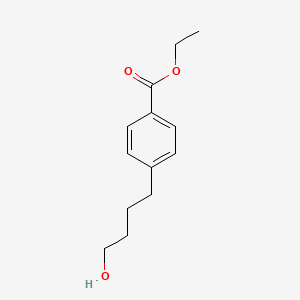
1-(4-Biphenylyl)-2-propyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Biphenylyl)-2-propyn-1-ol is an organic compound characterized by a biphenyl group attached to a propynyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale coupling reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Biphenylyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 1-(4-biphenylyl)-2-propyn-1-one.
Reduction: Formation of 1-(4-biphenylyl)-2-propen-1-ol or 1-(4-biphenylyl)-2-propyl-1-ol.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-(4-Biphenylyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism by which 1-(4-Biphenylyl)-2-propyn-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the propynyl alcohol moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
1-(4-Biphenylyl)-2-phenylethylamine: Known for its antispasmodic and cardiovascular activities.
2-(4-Biphenylyl)propanoic acid: Investigated for its potential therapeutic applications.
Uniqueness: 1-(4-Biphenylyl)-2-propyn-1-ol is unique due to its combination of a biphenyl group and a propynyl alcohol moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H12O |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-16H |
Clé InChI |
SMNBUSQNMDEOBE-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)

